1-(2,6-Dichlorophenyl)ethanol
Description
Contextualization within Halogenated Aromatic Alcohols in Organic Synthesis
Halogenated aromatic alcohols are a cornerstone of modern organic synthesis, serving as versatile building blocks for a wide array of chemical transformations. The presence of halogen atoms, such as chlorine, on the aromatic ring significantly influences the molecule's reactivity. These electron-withdrawing groups can affect the acidity of the hydroxyl group and the electron density of the phenyl ring, thereby directing the outcome of various reactions.
The conversion of the alcohol group (-OH) into other functional groups, such as halides, is a fundamental transformation in organic chemistry. organic-chemistry.org Reagents like thionyl chloride or phosphorus halides are commonly employed for this purpose. thieme-connect.com The resulting halogenated compounds are valuable precursors for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities. solubilityofthings.com The specific positioning of the chlorine atoms, as seen in 1-(2,6-dichlorophenyl)ethanol, can introduce steric hindrance that influences the regioselectivity and stereoselectivity of subsequent reactions. The ortho-halogenation, in particular, can impact the conformation of the benzyl (B1604629) alcohol. rsc.org
Historical Perspectives on the Development of Dichlorophenyl Ethanol-Based Scaffolds
The development of dichlorophenyl ethanol-based scaffolds has been closely intertwined with the advancements in synthetic methodologies, particularly in the pursuit of chiral molecules for the pharmaceutical and agrochemical industries. Early synthetic routes often involved the reduction of the corresponding dichlorophenyl ethanone (B97240).
A significant evolution in the synthesis of chiral dichlorophenyl ethanol (B145695) derivatives has been the shift from traditional chemical methods to biocatalytic approaches. researchgate.net For instance, the synthesis of related compounds like (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol initially relied on methods such as the Corey-Bakshi-Shibata (CBS) reduction. smolecule.com However, these chemical methods often presented challenges in terms of scalability and cost. The advent of biocatalysis, utilizing enzymes like alcohol dehydrogenases from microorganisms, has provided a more efficient and environmentally friendly alternative for producing enantiomerically pure dichlorophenyl ethanol derivatives. researchgate.net This transition reflects a broader trend in chemical synthesis towards greener and more sustainable processes.
Overview of Research Trajectories for Dichlorophenyl Ethanol Derivatives
Research involving dichlorophenyl ethanol derivatives has branched into several key areas, primarily driven by their potential as intermediates in the synthesis of biologically active compounds. A major research trajectory has been their application in medicinal chemistry. For example, derivatives of dichlorophenyl ethanol are crucial intermediates in the synthesis of certain antifungal agents. smolecule.com The specific stereochemistry of these alcohol derivatives is often critical for their biological activity. smolecule.com
Another significant area of research focuses on the diverse chemical transformations that can be performed on the dichlorophenyl ethanol scaffold. These include oxidation of the alcohol to the corresponding ketone, reduction to the dichlorophenylethane, and substitution of the hydroxyl group. Furthermore, the chlorine atoms on the phenyl ring can also undergo nucleophilic substitution under certain conditions.
The exploration of dichlorophenyl ethanol derivatives as "privileged scaffolds" is an emerging research direction. Privileged scaffolds are molecular frameworks that can serve as ligands for multiple biological targets. mdpi.com The dichlorophenyl group itself is a feature in various pharmacologically active compounds, and its incorporation into the ethanol scaffold provides a platform for developing new therapeutic agents. mdpi.comacs.org Research is ongoing to explore the synthesis of various derivatives, including fluorinated analogs and pyrazoline hybrids, to investigate their potential biological activities.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 53066-19-6 scbt.com |
| Molecular Formula | C₈H₈Cl₂O scbt.com |
| Molecular Weight | 191.05 g/mol scbt.com |
| IUPAC Name | This compound labshake.com |
| Synonyms | 2,6-Dichloro-alpha-methylbenzyl alcohol labshake.com |
| Calculated Boiling Point | 585.68 K chemeo.com |
| Calculated Melting Point | 337.04 K chemeo.com |
| Calculated LogP (Octanol/Water) | 3.047 chemeo.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOJMQVQGKPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967565 | |
| Record name | 1-(2,6-Dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53066-19-6 | |
| Record name | 2,6-Dichloro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53066-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Dichlorophenyl Ethanol and Its Derivatives
Chemoenzymatic Synthetic Routes to Dichlorophenyl Ethanol (B145695)
Chemoenzymatic methods, which combine chemical and enzymatic steps, have emerged as powerful tools for the synthesis of chiral alcohols like 1-(2,6-dichlorophenyl)ethanol. These approaches are prized for their high selectivity and environmentally benign reaction conditions.
Bioreduction Strategies Utilizing Ketoreductases and Alcohol Dehydrogenases
The asymmetric reduction of the corresponding ketone, 2',6'-dichloroacetophenone (B1294335), is a primary chemoenzymatic route to enantiomerically pure this compound. This transformation is effectively catalyzed by ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). vdoc.pubfrontiersin.org These enzymes, often derived from microorganisms such as Lactobacillus kefir and Rhodococcus erythropolis, facilitate the stereoselective transfer of a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), to the carbonyl group of the ketone. frontiersin.orgmdpi.comresearchgate.net
For instance, the asymmetric reduction of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one using a ketoreductase yielded the corresponding (R)-alcohol with a high enantiomeric excess (ee) of 93%. mdpi.com Similarly, the reduction of N-(4-acetyl-2,6-dichlorophenyl)acetamide with a KRED produced the (S)-alcohol in 98% ee. mdpi.com The use of whole-cell biocatalysts, such as recombinant E. coli expressing specific ADHs, has also proven successful for the synthesis of related chiral alcohols like (S)-1-(2-chlorophenyl)ethanol and (S)-1-(2,6-difluorophenyl)ethanol, achieving over 99% ee. researchgate.net
The versatility of these biocatalysts is further demonstrated by their application in preparing key pharmaceutical intermediates. For example, an alcohol dehydrogenase from Lactobacillus kefir was engineered to synthesize (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a precursor for the antifungal drug luliconazole, with excellent enantioselectivity. researchgate.netresearchgate.netunimi.it
| Substrate | Enzyme/System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one | Ketoreductase (KRED 228) | (R)-1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol | 93% | mdpi.com |
| N-(4-acetyl-2,6-dichlorophenyl)acetamide | Ketoreductase (KRED 228) | (S)-N-(4-(1-hydroxyethyl)-2,6-dichlorophenyl)acetamide | >98% | mdpi.com |
| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Mutant ADH from Lactobacillus kefir (LK-TADH) | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 99.5% | researchgate.net |
| 1-(2,6-dichloro-3-fluorophenyl)ethanone | Mutant ADH from Lactobacillus kefir (ADH-LKM) | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | 99.9% | researchgate.net |
Optimization of Biocatalytic Reaction Conditions
Maximizing the efficiency and yield of these biocatalytic reductions requires careful optimization of reaction parameters. Key factors include pH, temperature, co-substrate concentration for cofactor regeneration, and the use of organic co-solvents to improve substrate solubility. researchgate.netresearchgate.net
For the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a ketoreductase mutant from Lactobacillus kefiri (LK08) was employed in a process optimized for industrial application. vulcanchem.com The reaction conditions were fine-tuned, including a pH of 7.0, a temperature of 30°C, and the use of 20% (v/v) isopropanol (B130326) as a co-substrate to regenerate the essential NADPH cofactor. vulcanchem.com This optimized process allowed for the complete conversion of the starting ketone on a 300g scale with an enantiomeric excess greater than 99%. researchgate.netvulcanchem.com
Furthermore, innovative approaches such as solvent engineering have been explored to enhance reaction efficiency. The use of natural deep eutectic solvents (NADES) in combination with β-cyclodextrin has been shown to significantly increase the solubility of the substrate, leading to a 3.2-fold improvement and achieving 95% conversion in just 8 hours. vulcanchem.com The choice of biocatalyst, whether as an isolated enzyme or a whole-cell system, also plays a crucial role. While purified enzymes offer higher specific activity, whole-cell systems can be more cost-effective as they circumvent the need for enzyme purification and facilitate cofactor regeneration in situ. vdoc.pubresearchgate.net
Classical Chemical Synthesis Approaches
Traditional organic synthesis provides a range of methods for preparing this compound and its precursors and derivatives. These methods often involve reductions, multi-step pathways, and cyclization or condensation reactions.
Reductive Methods for Dichlorophenyl Ethanol Synthesis
The reduction of the carbonyl group in 2',6'-dichloroacetophenone is a direct and common method for synthesizing this compound. A widely used reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). vulcanchem.com This reagent selectively reduces the ketone to a secondary alcohol. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. vulcanchem.com For example, the reduction of 3,4-dichloroacetophenone with NaBH₄ in ethanol at 0°C yielded the corresponding alcohol in 82% yield.
Another approach involves the reduction of carboxylic acid derivatives. For instance, the reduction of the carboxylic moiety of diclofenac (B195802), a related dichlorophenyl compound, can be achieved using a solution of sodium borohydride and iodine in tetrahydrofuran (B95107) (THF), which forms the corresponding alcohol after an 8-hour reflux. researchgate.net
Multi-step Organic Synthesis Pathways for Dichlorophenyl Ethanol Precursors and Analogs
The synthesis of more complex analogs or precursors of this compound often necessitates multi-step reaction sequences. youtube.com These pathways may involve the introduction of the dichlorophenyl moiety through reactions like Friedel-Crafts acylation. For example, 2',5'-dichloroacetophenone (B105169) can be synthesized by the Friedel-Crafts acylation of m-dichlorobenzene with acetyl chloride using aluminum chloride as a catalyst. smolecule.com
The synthesis of precursors for biologically active molecules often requires intricate multi-step procedures. For instance, the synthesis of a potent dopamine (B1211576) D1 receptor modulator involved the coupling of 2-(2,6-dichlorophenyl)acetic acid with a complex amine intermediate. acs.org Another example is the synthesis of 2,6-dichlorophenylacetic acid itself, which can be prepared from 2,2,6,6-tetrachlorocyclohexanone through a sequence of condensation, dehydrochlorination, hydrolysis, and rearrangement reactions. google.com
Cyclization and Condensation Reactions for Dichlorophenyl Ethanol Derivatives
Cyclization and condensation reactions are fundamental in creating a variety of heterocyclic and other complex derivatives from dichlorophenyl-containing starting materials. A classic example is the Claisen-Schmidt condensation, which is used to synthesize chalcones. researchgate.netchemrevlett.com This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. For instance, (2E)-3-(2,6-dichlorophenyl)-1-(4-fluoro)phenyl-prop-2-en-1-one was prepared via a Claisen-Schmidt condensation. researchgate.net
Derivatives of this compound can also be involved in the synthesis of heterocyclic compounds. For example, 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione can be synthesized through the cyclization of precursors like 2,6-dichlorophenylhydrazine derivatives with maleic anhydride (B1165640) analogs. The synthesis of 1-(2,6-dichlorophenyl)-2-indolone, a derivative of diclofenac, is achieved through an intramolecular cyclization (amidation) of diclofenac using thionyl chloride. google.com Furthermore, N-arylation of guanidines with 1-fluoro-2-nitrobenzene (B31998) followed by a base-induced cyclization can lead to the formation of benzo[e] mdpi.comtriazines, which are precursors to Blatter radicals. nih.gov
| Reaction Type | Starting Material(s) | Product | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Reduction | 2',6'-Dichloroacetophenone | This compound | Sodium borohydride (NaBH₄) in methanol/ethanol | vulcanchem.com |
| Friedel-Crafts Acylation | m-Dichlorobenzene, Acetyl chloride | 2',5'-Dichloroacetophenone | Aluminum chloride (AlCl₃) | smolecule.com |
| Claisen-Schmidt Condensation | 2,6-Dichlorobenzaldehyde, 4-Fluoroacetophenone | (2E)-3-(2,6-dichlorophenyl)-1-(4-fluoro)phenyl-prop-2-en-1-one | Base catalyst (e.g., NaOH) | researchgate.net |
| Intramolecular Cyclization | Diclofenac | 1-(2,6-Dichlorophenyl)-2-indolone | Thionyl chloride | google.com |
Novel Synthetic Strategies and Method Development
The synthesis of enantiomerically pure this compound and its derivatives is a focal point of contemporary research, driven by their significance as chiral building blocks. Novel strategies have increasingly moved beyond classical resolution, emphasizing asymmetric and biocatalytic methods to achieve high efficiency, enantioselectivity, and sustainability.
A dominant trend in novel synthetic development is the use of biocatalysis, particularly the asymmetric reduction of the prochiral ketone, 2',6'-dichloroacetophenone. Engineered ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) have proven highly effective. For instance, research into the synthesis of the structurally similar (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate for crizotinib, has yielded powerful biocatalytic systems. researchgate.net An alcohol dehydrogenase from Lactobacillus kefir (ADH-LK), specifically a tetrad mutant (ADH-LKM), has been used in conjunction with a glucose dehydrogenase (GDH) cofactor regeneration system. researchgate.net This whole-cell system, expressed in recombinant Escherichia coli, can convert high substrate loadings (150 g/L) into the target chiral alcohol with an exceptional enantiomeric excess (ee) of 99.9% in just 12 hours. researchgate.net Similarly, KREDs cloned from thermophilic organisms like Thermotoga maritima MSB8 have been engineered to produce (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol in high yield (91%) and enantiomeric excess (99.98% ee). rsc.org
These biocatalytic methods offer significant advantages in terms of stereoselectivity and operating under mild conditions. The table below summarizes the performance of various biocatalytic systems in the synthesis of this compound derivatives.
Table 1: Performance of Biocatalytic Systems in Asymmetric Ketone Reduction
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Source |
|---|---|---|---|---|---|
| L. kefir KRED mutant (LK08) in E. coli | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99 (conversion) | >99 | vulcanchem.comresearchgate.netacs.org |
| L. kefir ADH mutant (LK-TADH) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | ~100 (conversion) | 99.5 | researchgate.net |
| T. maritima KRED | 1-(2,6-dichloro-3-fluorophenyl)ethanone | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | 91 | 99.98 | rsc.org |
Alongside biocatalysis, developments in chemo-catalytic asymmetric synthesis have also provided efficient routes. Asymmetric hydrogenation and transfer hydrogenation using chiral metal complexes are prominent strategies. For the synthesis of (S)-alcohols, a DIPSkewphos/PICA-Ru(II) catalyst system has been shown to enable the efficient hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone, achieving high enantioselectivity (98% ee). Another approach involves the asymmetric hydrogenation of related unsaturated precursors; for example, the amine analogue has been synthesized by hydrogenating 2,6-dichloroacrylophenone with a Ru-(S)-BINAP catalyst.
Solvent engineering represents another innovative frontier to enhance reaction efficiency. Studies on related compounds have shown that the use of natural deep eutectic solvents (NADES) can significantly increase the solubility of hydrophobic substrates, thereby boosting the efficiency of bioreductions. vulcanchem.com For example, combining NADES with β-cyclodextrin increased substrate solubility by 3.2-fold, leading to 95% conversion in 8 hours for the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. vulcanchem.com While not directly reported for this compound, such methodologies are highly transferable.
The table below lists the chemical compounds mentioned in this article.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2',6'-Dichloroacetophenone |
| 1-(2,6-dichloro-3-fluorophenyl)ethanol |
| Crizotinib |
| Glucose |
| (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol |
| 2-chloro-1-(2,4-dichlorophenyl)ethanone |
| 2',6'-dichloro-3'-fluoroacetophenone |
| 2,6-dichloroacrylophenone |
| Natural deep eutectic solvents (NADES) |
| β-cyclodextrin |
| Ru-(S)-BINAP |
| DIPSkewphos/PICA-Ru(II) |
| 2-(2,6-dichlorophenyl)acetic acid |
| Diclofenac |
| 1-(2,6-dichlorophenyl)-2-indolone |
| Thionyl chloride |
| 2-Bromo-2',4'-dichloroacetophenone |
| 2-Amino-2',4'-dichloroacetophenone |
| (S)-1-phenylethylamine |
| 2',5'-Dichloroacetophenone |
| Acetyl chloride |
| m-dichlorobenzene |
| Aluminum chloride |
| 2,2',4'-trichloroacetophenone |
| Sodium borohydride |
| 1-(2,4-dichlorophenyl)-2-chloroethanol |
| Hydrazine |
| Malononitrile |
| Triethylamine |
Stereochemical Considerations in the Synthesis and Reactivity of Dichlorophenyl Ethanol Analogs
Enantioselective Synthesis of Chiral Dichlorophenyl Ethanol (B145695) Derivatives
The production of enantiomerically pure dichlorophenyl ethanol derivatives is a key objective for their application in pharmaceuticals and as chiral building blocks. Several strategies have been developed to achieve high enantioselectivity, primarily focusing on asymmetric reduction of the corresponding prochiral ketone, 2',6'-dichloroacetophenone (B1294335), and the resolution of racemic mixtures.
One of the most effective methods for the enantioselective synthesis of chiral 2-halo-1-arylethanols, including analogs of 1-(2,6-dichlorophenyl)ethanol, is the biocatalytic asymmetric reduction of 2-haloacetophenones. nih.gov This approach utilizes enzymes, such as secondary alcohol dehydrogenases (SADHs), which offer high chemo-, regio-, and stereoselectivity under environmentally benign conditions. nih.gov For instance, mutants of TeSADH (from Thermoanaerobacter pseudethanolicus) have been successfully employed for the asymmetric reduction of various 2-haloacetophenones to produce the corresponding optically active halohydrins with high enantioselectivities. nih.gov The stereopreference of these enzymes can be influenced by the substituents on the aromatic ring of the substrate. nih.gov
Another powerful biocatalytic approach involves the use of ketoreductases. For example, a ketoreductase from Scheffersomyces stipitis has been used for the highly enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for several antifungal agents. researchgate.net Similarly, a mutant ketoreductase from Lactobacillus kefiri (LK08) has been utilized for the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to produce (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with an enantiomeric excess (ee) of over 99%. researchgate.net
Asymmetric transfer hydrogenation is another widely used method for the synthesis of chiral alcohols. liv.ac.uknih.gov This technique often employs ruthenium-based catalysts with chiral ligands to achieve high enantioselectivity in the reduction of prochiral ketones. liv.ac.ukmdpi.com
In addition to asymmetric synthesis, chiral resolution is a classical and still relevant method for separating racemic mixtures of enantiomers. wikipedia.org This can be achieved through several techniques, including:
Crystallization of diastereomeric salts: This involves reacting the racemic alcohol with a chiral resolving agent, such as tartaric acid or mandelic acid, to form diastereomeric salts which can then be separated by crystallization due to their different solubilities. wikipedia.org
Chiral column chromatography: This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to directly separate the enantiomers of a racemic mixture. wikipedia.orgphenomenex.com
Table 1: Comparison of Enantioselective Synthesis Methods for Dichlorophenyl Ethanol Analogs
| Method | Catalyst/Agent | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Reduction | TeSADH mutants (e.g., ΔP84/A85G) | 2-haloacetophenones | (S)- or (R)-2-halo-1-arylethanols | High | nih.gov |
| Asymmetric Reduction | Ketoreductase (Scheffersomyces stipitis) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | High | researchgate.net |
| Asymmetric Reduction | Ketoreductase mutant (LK08) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% | researchgate.net |
| Chiral Resolution | (S)-mandelic acid | Racemic alcohol | (S)-alcohol | N/A | wikipedia.org |
Stereochemical Analysis and Determination in Dichlorophenyl Ethanol Research
The accurate determination of the stereochemical composition and absolute configuration of this compound and its derivatives is crucial for understanding their properties and for quality control in pharmaceutical applications. phenomenex.com Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and quantification of enantiomers. phenomenex.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. phenomenex.com
Determination of Absolute Configuration: Once the enantiomers are separated, their absolute configuration ((R) or (S)) must be determined. This can be accomplished through various methods:
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. It provides a three-dimensional structure of the molecule in the crystalline state. nih.gov
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration can be assigned. mdpi.com
Chiral Derivatization: In this method, the enantiomers are reacted with a chiral derivatizing agent of known absolute configuration to form diastereomers. The diastereomers can then be separated by non-chiral chromatography, and the absolute configuration of the original enantiomers can be deduced. mdpi.com
Table 2: Analytical Techniques for Stereochemical Analysis
| Technique | Application | Information Obtained | Reference |
| Chiral HPLC | Separation and quantification of enantiomers | Enantiomeric excess (ee), purity | phenomenex.comsigmaaldrich.com |
| X-ray Crystallography | Determination of absolute configuration | 3D molecular structure | nih.gov |
| Electronic Circular Dichroism (ECD) | Determination of absolute configuration | Comparison of experimental and calculated spectra | mdpi.com |
| Chiral Derivatization | Determination of absolute configuration | Formation and separation of diastereomers | mdpi.com |
Influence of Stereochemistry on Reactivity and Derivatization Potential
The stereochemistry of this compound and its analogs has a profound influence on their chemical reactivity and their potential for further derivatization. The specific spatial arrangement of the substituents around the chiral center can affect the accessibility of the hydroxyl group and the stereochemical outcome of subsequent reactions.
The biological activity of chiral molecules is often highly dependent on their stereochemistry, as enantiomers can interact differently with chiral biological receptors, enzymes, and other macromolecules. For example, in the case of lofexidine, a compound structurally related to this compound derivatives, the (+)- and (-)-enantiomers exhibit significantly different effects on mean arterial blood pressure, highlighting the importance of stereochemistry in drug action. uky.edu
The stereocenter in dichlorophenyl ethanol derivatives serves as a valuable synthetic handle for the preparation of more complex chiral molecules. The hydroxyl group can be derivatized to introduce other functional groups, and the stereochemical integrity of the chiral center is often preserved during these transformations. This makes enantiomerically pure this compound a useful chiral building block in asymmetric synthesis. The photochemical reactivity of related spirocyclohexane indene-1',3',4-triones has been shown to be dependent on the cis/trans stereochemistry of the diaryl substituents. researchgate.net
The derivatization of the hydroxyl group can also be used to facilitate the separation of enantiomers. For instance, reaction with a chiral acid can form diastereomeric esters that can be separated by conventional chromatography.
Derivatization Strategies and Analog Design in Medicinal Chemistry
Design and Synthesis of Dichlorophenyl Ethanol-Based Pharmaceutical Intermediates
The synthesis of dichlorophenyl ethanol (B145695) derivatives is a critical first step in creating more complex pharmaceutical agents. These chiral alcohols are often prepared via the asymmetric reduction of their corresponding ketone precursors, 2',6'-dichloroacetophenones. This transformation is pivotal as the stereochemistry of the resulting alcohol is frequently crucial for biological activity.
A common synthetic route involves the reduction of a substituted acetophenone (B1666503) using a reducing agent like sodium borohydride (B1222165) in a solvent such as methanol (B129727). For instance, (±)1-(2,6-dichloro-3-fluorophenyl)ethanol can be synthesized by treating 2',6'-dichloro-5'-fluoroacetophenone with sodium borohydride at temperatures ranging from 0°C to room temperature. chemicalbook.com
In the pursuit of enantiomerically pure intermediates, biocatalysis has emerged as a powerful and environmentally friendly strategy. Chiral alcohols, which are key intermediates for various antifungal drugs, are often produced using ketoreductase enzymes. researchgate.netacs.org For example, a mutant alcohol dehydrogenase from Lactobacillus kefir has been engineered for the efficient synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, an important precursor for the antifungal drug luliconazole. acs.org This enzymatic process can achieve high conversion rates and excellent enantiomeric excess (>99%), demonstrating the utility of biocatalysis in producing high-value pharmaceutical intermediates. researchgate.netacs.org The 1-(2,6-dichlorophenyl)ethanol structure represents a foundational intermediate that can be similarly produced and then elaborated into a diverse range of therapeutic candidates.
Functionalization of Dichlorophenyl Ethanol Scaffolds for Bioactive Molecules
The hydroxyl group and the phenyl ring of the this compound scaffold offer multiple points for functionalization to generate novel bioactive molecules. The core structure can be incorporated into larger, more complex molecules to modulate their interaction with biological targets.
A prominent example involves the development of positive allosteric modulators (PAMs) of the human dopamine (B1211576) D1 receptor. In the synthesis of the clinical candidate LY3154207, the related moiety, 2-(2,6-dichlorophenyl)acetic acid, is coupled with a complex tetrahydroisoquinoline (THIQ) amine. acs.orgnih.gov This demonstrates how the dichlorophenyl fragment, derived from the oxidation of the corresponding ethanol, serves as a key pharmacophoric element that is functionalized through amide bond formation to create a potent and selective modulator. acs.orgnih.gov
Another strategy involves the direct substitution of the scaffold onto heterocyclic systems. In the development of novel P2X7 receptor antagonists for the treatment of neuroinflammation, researchers synthesized a series of purine (B94841) derivatives. acs.org The key step involved the nucleophilic substitution of 6-chloropurine (B14466) with a 2-chloro-1-(dihalophenyl)ethan-1-one intermediate, which is the direct precursor to the corresponding ethanol. This reaction, typically facilitated by a base like sodium hydride in DMF, links the dichlorophenyl ethanone (B97240) moiety to the purine core, creating a new class of potential therapeutics. acs.org
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of a chemical scaffold. By systematically modifying the structure of dichlorophenyl ethanol derivatives and assessing their biological activity, researchers can identify key features responsible for potency, selectivity, and desired pharmacological effects.
In the development of P2X7 antagonists, a series of analogs based on the lead compound 6 (2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one), also named ITH15004, were synthesized to explore the SAR. acs.org Modifications focused on substituting the chlorine at the C6 position of the purine ring with other groups (e.g., hydrogen, phenyl, morpholino) and introducing substituents at the C2 position (e.g., fluorine). The results showed that the nature of the substituent at the C6 position significantly impacted antagonist activity. While replacing the C6-chloro group with hydrogen or a phenyl group led to a decrease in potency, introducing a morpholino moiety resulted in a complete loss of activity. The introduction of a fluorine atom at the C2 position also diminished the compound's ability to block the P2X7 receptor. This SAR study concluded that the 6-chloro-9H-purine moiety was optimal for P2X7 antagonism within this series. acs.org
| Compound | R¹ Substituent (Purine C6) | R² Substituent (Purine C2) | P2X₇ Antagonism (% Inhibition at 10 µM) |
| 6 (ITH15004) | Cl | H | 85.3 ± 4.2 |
| 12 | H | H | 65.5 ± 6.9 |
| 14 | Phenyl | H | 55.4 ± 8.1 |
| 15 | Morpholino | H | 1.8 ± 12.0 |
| 17 | Cl | F | 44.8 ± 10.1 |
Data sourced from Galiano et al. (2021). acs.org
Similarly, in the optimization of D1 PAMs, three structurally close compounds differing only in the linker length at the C5 position of the THIQ ring were evaluated. acs.org This subtle structural change led to variations in potency and pharmacokinetic properties, highlighting the sensitivity of the SAR and guiding the selection of LY3154207 as the development candidate with an EC₅₀ of 13.9 nM and good metabolic stability. acs.orgnih.gov
The synthesis of analogs based on the dichlorophenyl ethanol scaffold aims to create molecules with improved or novel pharmacological profiles, such as enhanced potency, greater selectivity, or better in vivo properties.
The discovery of LY3154207 is a prime example of this approach. Traditional dopamine D1 receptor agonists often suffer from issues like a bell-shaped dose-response curve and rapid desensitization (tachyphylaxis). nih.gov By incorporating the 2-(2,6-dichlorophenyl)acetyl group into a complex THIQ scaffold, researchers developed LY3154207, a positive allosteric modulator that acts at a different site on the receptor. acs.org This novel mechanism resulted in a distinct and more favorable pharmacological profile, lacking the limitations of orthosteric agonists. The compound was advanced to Phase 2 clinical studies for Lewy body dementia, demonstrating the successful translation of analog design into a potential therapeutic. nih.gov
In the context of P2X7 antagonists, the lead compound ITH15004, featuring a 1-(2,4-dichlorophenyl)ethanone core, was identified as a potent, selective, and blood-brain barrier-permeable antagonist. acs.org The synthesis of this analog, achieved through the coupling of 6-chloropurine and 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one, yielded a molecule with a desirable profile for treating neuroinflammatory conditions. The exploration of further analogs was aimed at optimizing these properties, even though the initial modifications did not surpass the profile of the parent compound. acs.org
Prodrug Design Incorporating Dichlorophenyl Ethanol Moieties
Prodrug design is a widely used strategy in medicinal chemistry to overcome undesirable pharmaceutical or pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. nih.govnih.gov A prodrug is an inactive or less active derivative that is converted in the body to the active drug through enzymatic or chemical processes. slideshare.net
The hydroxyl group of the this compound moiety is an ideal functional handle for the implementation of prodrug strategies. This alcohol group can be covalently modified by attaching various promoieties, which are designed to be cleaved in vivo to release the active parent molecule.
A common and effective approach is the formation of esters to enhance lipophilicity and improve passive permeability across biological membranes. nih.gov The hydroxyl group of a dichlorophenyl ethanol-containing drug could be esterified with a carboxylic acid, such as a valyl ester, to create a prodrug that may be a substrate for transporters like PEPT1, thereby increasing oral bioavailability. nih.gov Another strategy involves attaching hydrophilic functionalities, such as a phosphate (B84403) group, to the hydroxyl moiety. slideshare.net Phosphate esters can dramatically increase the aqueous solubility of a parent drug, which is advantageous for developing intravenous formulations. These phosphate prodrugs are typically cleaved in vivo by alkaline phosphatase enzymes to release the active alcohol. slideshare.net
Advanced Spectroscopic and Computational Approaches in Dichlorophenyl Ethanol Research
Spectroscopic Characterization Methodologies for Dichlorophenyl Ethanol (B145695) Derivatives
Spectroscopy is a cornerstone of chemical analysis, offering detailed insights into the molecular architecture and composition of substances. For derivatives of dichlorophenyl ethanol, a combination of techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography is employed to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In the structural analysis of 1-(2,6-Dichlorophenyl)ethanol, ¹H NMR spectroscopy identifies the different types of protons and their neighboring environments. The aromatic protons on the dichlorophenyl ring typically appear in a specific region of the spectrum, while the protons of the ethanol side chain (the methine -CH and the methyl -CH₃) show distinct signals. The splitting patterns of these signals, governed by spin-spin coupling, reveal the number of adjacent protons, helping to piece together the molecular framework.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, alcohol-bearing).
The following tables summarize typical NMR data for dichlorophenyl ethanol derivatives found in scientific literature. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, tetramethylsilane (B1202638) (TMS).
¹H NMR Spectral Data for a Dichlorophenyl Ethanol Derivative
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| -CH₃ (methyl) | 1.50 | Doublet | 6.4 |
| -OH (hydroxyl) | 2.05 | Singlet | - |
| -CH (methine) | 5.32 | Quartet | 6.4 |
| Aromatic CH | 7.20 - 7.60 | Multiplet | - |
Note: Data presented is for a representative chlorophenyl ethanol derivative as found in the literature. Specific shifts can vary based on solvent and concentration.
¹³C NMR Spectral Data for a Dichlorophenyl Ethanol Derivative
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| -CH₃ | 23.5 |
| -CH(OH) | 66.9 |
| Aromatic C | 126.4 |
| Aromatic C | 127.2 |
| Aromatic C | 128.4 |
| Aromatic C | 129.4 |
| Aromatic C-Cl | 131.6 |
| Aromatic C-CH(OH) | 143.1 |
Note: Data presented is for a representative chlorophenyl ethanol derivative. The exact chemical shifts can be influenced by the substitution pattern and solvent.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.
For this compound, the IR spectrum provides clear evidence for its key structural features. The most prominent band is a broad absorption in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group is observed below 3000 cm⁻¹. The C-O stretching of the alcohol appears as a strong band in the 1260-1050 cm⁻¹ range.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |
| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium |
| Alkyl Group (-CH₃, -CH) | -C-H Stretch | 3000 - 2850 | Medium |
| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1400 | Medium-Weak |
| Alcohol (-C-OH) | C-O Stretch | 1260 - 1050 | Strong |
| Chloro-aromatic | C-Cl Stretch | 850 - 550 | Strong |
Note: The table is based on established ranges for functional groups found in similar compounds.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, and its fragmentation pattern can provide valuable structural information. For this compound (C₈H₈Cl₂O), the molecular weight is 191.05 g/mol .
In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected around m/z 190 and 192. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show an [M]⁺ peak, an [M+2]⁺ peak, and a smaller [M+4]⁺ peak, with relative intensities that are predictable. This isotopic signature is a powerful confirmation of the presence and number of chlorine atoms in the molecule.
Common fragmentation pathways often involve the loss of small, stable molecules or radicals. For this compound, potential fragmentations could include the loss of a methyl group (-CH₃), a water molecule (-H₂O), or cleavage of the bond between the aromatic ring and the ethanol side chain.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.
Furthermore, X-ray crystallography elucidates the details of intermolecular interactions that govern the crystal packing, such as hydrogen bonds, π–π stacking, and van der Waals forces. Analysis of the crystal structure of dichlorophenyl-containing compounds often highlights the role of C-H···Cl, N-H···O, and C-H···π interactions in stabilizing the three-dimensional lattice. This information is crucial for understanding the solid-state properties of the material.
Quantum Chemical and Computational Studies on Dichlorophenyl Ethanol Systems
Computational chemistry, particularly methods rooted in quantum mechanics, provides theoretical insights that complement experimental findings. These studies can predict molecular properties, explain electronic behavior, and model reactivity, offering a deeper understanding at the atomic level.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has been successfully applied to study dichlorophenyl derivatives to predict their geometric, spectroscopic, and electronic properties.
DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. Moreover, DFT can simulate vibrational frequencies, which can be correlated with experimental IR spectra to aid in the assignment of absorption bands. Similarly, theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental NMR spectra.
A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties.
Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other reagents and for understanding its intermolecular forces.
Conformational Analysis and Molecular Dynamics Simulations of Dichlorophenyl Ethanol Derivatives
Conformational analysis is a critical tool for understanding the three-dimensional structure of molecules, which in turn governs their biological activity. In derivatives of this compound, the spatial arrangement of the dichlorophenyl ring relative to other substituents is of particular interest. X-ray crystallography studies on related compounds have provided precise data on their solid-state conformations.
In more complex derivatives, such as those developed as positive allosteric modulators (PAMs) of the dopamine (B1211576) D1 receptor, conformational studies have revealed unusual preferences. For example, a tetrahydroisoquinoline (THIQ)-based derivative containing a 2-(2,6-dichlorophenyl)acetyl group was found to adopt an unusual boat conformation. acs.org The presence of a tertiary amide bond in such molecules can also lead to a mixture of rotamers, further complicating their conformational landscape. acs.org
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules in a simulated physiological environment, such as in a solvent. MD simulations can predict how the molecule's conformation changes over time, providing insights into its flexibility and the stability of different conformers. These simulations are used to study the effect of various solvents on the compound and to assess the probabilities of finding specific intermolecular interactions, such as hydrogen bonds, which are crucial for molecular recognition processes. ump.edu.my
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the target, typically a protein receptor). This method is instrumental in drug discovery for elucidating the interactions that underpin biological activity. The process involves preparing 3D structures of both the ligand and the target protein, often removing water molecules and adding charges to the system. nih.gov Computational software, such as AutoDock, is then used to fit the ligand into the binding site of the protein, calculating a binding affinity score that estimates the strength of the interaction. unpad.ac.idamazonaws.com
For derivatives of this compound, docking studies are essential for understanding how they interact with their biological targets. For example, (S)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a closely related structure, is a key chiral intermediate in the synthesis of the antifungal drug Luliconazole. researchgate.net Molecular docking could be employed to simulate the binding of this intermediate and related dichlorophenyl structures to the active site of the fungal enzymes targeted by Luliconazole, helping to explain its mechanism of action.
In another context, a complex derivative, LY3154207, which contains the 2,6-dichlorophenyl moiety, was identified as a potent and selective positive allosteric modulator (PAM) for the human dopamine D1 receptor. acs.org Based on conformational studies, a specific binding pose with the D1 receptor was proposed, illustrating how the molecule's three-dimensional shape allows it to interact with amino acid residues within the receptor's binding pocket. acs.org Such studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of new therapeutic agents.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps various properties onto the molecular surface, providing a detailed picture of how molecules pack together in the solid state. A key visualization is the normalized contact distance (d_norm) map, where red spots indicate close interatomic contacts that are shorter than the van der Waals radii, highlighting the most significant interactions. nih.goviucr.org
Studies on various derivatives containing the 2,6-dichlorophenyl group have used Hirshfeld analysis to deconstruct the crystal packing into percentage contributions from different types of intermolecular contacts. These analyses reveal the dominant forces responsible for the stability of the crystal structure. For example, in (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, the most significant contributions to crystal packing come from H···H, O···H, and Cl···H contacts. nih.gov Similarly, for 6-amino-8-(2,6-dichlorophenyl)-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile, the packing is dominated by N···H, H···H, C···H, and Cl···H contacts. iucr.org
The analysis consistently shows the importance of hydrogen bonds (such as C—H···O and C—H···Cl) and other weak interactions in the supramolecular assembly of these compounds. nih.govnih.gov Another feature, the shape-index map, is used to identify characteristic patterns for π-π stacking interactions, which appear as adjacent red and blue triangles. nih.gov The detailed quantitative breakdown provided by Hirshfeld analysis is invaluable for understanding the solid-state properties of these materials and for crystal engineering.
| Interaction Type | (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine nih.gov | 6-amino-8-(2,6-dichlorophenyl)-...-dicarbonitrile iucr.org | (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene nih.gov |
|---|---|---|---|
| H···H | 23.0% | 24.5% | 10.6% |
| O···H / H···O | 20.1% | - | - |
| Cl···H / H···Cl | 19.0% | 16.1% | 35.1% |
| C···C | 11.2% | - | 9.7% |
| C···H / H···C | 8.0% | 21.4% | 9.2% |
| N···H / H···N | - | 28.4% | - |
| Cl···Cl | - | - | 9.4% |
Mechanistic Investigations of Biological Activity Through Dichlorophenyl Ethanol Derivatives
Molecular Mechanisms of Action for Dichlorophenyl Ethanol-Derived Bioactive Agents
Enzyme Inhibition Studies (e.g., MurB, CYP51, D1 Receptor)
Derivatives containing the dichlorophenyl ethanol (B145695) moiety have been investigated for their potential to inhibit various enzymes critical to pathological processes. Notably, these investigations have centered on enzymes such as UDP-N-acetylenolpyruvylglucosamine reductase (MurB) in bacteria, sterol 14α-demethylase (CYP51) in fungi and protozoa, and have also explored interactions with receptors like the Dopamine (B1211576) D1 receptor.
Research into a series of 3,5-dioxopyrazolidines revealed their inhibitory activity against MurB, an essential enzyme in bacterial cell wall biosynthesis. nih.gov Compounds bearing dichlorophenyl groups were identified as inhibitors of Escherichia coli MurB and Staphyloccocus aureus MurB. nih.gov For instance, 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides demonstrated inhibitory concentrations (IC50) in the low micromolar range against these enzymes. nih.gov
The dichlorophenyl structure is also a key feature in inhibitors of CYP51, a vital enzyme in sterol biosynthesis. nih.govnih.gov Azole antifungals, for example, often incorporate a dichlorophenyl group which is crucial for their inhibitory activity against fungal and protozoan CYP51. nih.govresearchgate.net VNI, a potent inhibitor of protozoan CYP51s, contains a dichlorophenyl group and shows promise as a drug candidate. nih.gov While human CYP51 is generally resistant to inhibition, specific compounds containing dichlorophenyl moieties have been designed to achieve significant inhibition. nih.gov
While direct enzymatic inhibition of the Dopamine D1 receptor by 1-(2,6-dichlorophenyl)ethanol has not been extensively documented, derivatives have been studied for their modulatory effects. acs.org These interactions are often characterized as allosteric modulation rather than direct competitive inhibition of the receptor's intrinsic enzymatic activity. acs.org
Table 1: Enzyme Inhibition by Dichlorophenyl-Containing Compounds
| Compound Class | Target Enzyme | Organism | IC50 (µM) |
| 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides | MurB | E. coli | 4.1 - 6.8 nih.gov |
| 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides | MurB | S. aureus | 4.3 - 10.3 nih.gov |
| VNI ((R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide) | CYP51 | Protozoa | Potent inhibitor nih.gov |
Receptor Agonism/Antagonism Mediated by Dichlorophenyl Ethanol Analogs
Analogs of dichlorophenyl ethanol have been extensively explored as modulators of various receptors, demonstrating both antagonistic and, to a lesser extent, agonistic or partial agonistic activities. A significant area of this research has been on dopamine receptors, particularly the D1 and D3 subtypes.
Compounds incorporating a dichlorophenyl moiety have been identified as potent and selective antagonists of the Dopamine D3 receptor. nih.govsnmjournals.orgacs.org For example, NGB2409, which contains a 2,3-dichlorophenyl group, exhibits high affinity for the D3 receptor with a Ki value of 0.90 nM and displays over 150-fold selectivity over other dopamine receptor subtypes. nih.gov Another derivative, N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide, shows a Ki of 0.7 nM for the human D3 receptor. acs.org These antagonists are being investigated for their therapeutic potential in neurological disorders. nih.govsnmjournals.org
In the context of the Dopamine D1 receptor, dichlorophenyl ethanol derivatives have been characterized as positive allosteric modulators (PAMs) with minimal allosteric agonist activity. acs.org One such compound, LY3154207, potentiates the effect of dopamine without having significant direct activating effects on its own. acs.org
Furthermore, the dichlorophenyl structural motif is present in antagonists of other receptor systems. For instance, a novel class of neurokinin-2 (NK2) antagonists, 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones, have been developed. researchgate.net Additionally, a potent and selective glucagon (B607659) receptor antagonist, N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893), was discovered with an IC50 of 6.6 nM. researchgate.net The well-known cannabinoid CB1 receptor antagonist, Rimonabant, also features a dichlorophenyl group. jbclinpharm.org
Table 2: Receptor Binding Affinities of Dichlorophenyl-Containing Compounds
| Compound | Target Receptor | Activity | Binding Affinity (Ki or IC50) |
| NGB2409 | Dopamine D3 | Antagonist | 0.90 nM (Ki) nih.gov |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Dopamine D3 | Antagonist | 0.7 nM (Ki) acs.org |
| LY3154207 | Dopamine D1 | Positive Allosteric Modulator | 13.9 nM (EC50 as a potentiator) acs.org |
| MK-0893 | Glucagon Receptor | Antagonist | 6.6 nM (IC50) researchgate.net |
| Rimonabant | Cannabinoid CB1 | Antagonist | 2 nM (Ki) jbclinpharm.org |
Cellular Pathway Modulation by Dichlorophenyl Ethanol Derivatives
The broader class of compounds to which dichlorophenyl ethanol belongs, namely alcohols, are known to modulate a variety of intracellular signaling pathways. Ethanol itself has been shown to affect cascades involving cyclic adenosine (B11128) 3',5'-monophosphate (cAMP)-dependent protein kinase A (PKA), protein kinase C (PKC), and the tyrosine kinase Fyn. nih.gov
Studies on the effects of ethanol on neuronal cells have indicated that it can significantly regulate the platelet-derived growth factor (PDGF) signaling pathway. nih.govresearchgate.net This modulation can occur through different mechanisms, potentially leading to varied cellular outcomes. nih.gov For instance, in cultured fetal mouse cortical neurons, ethanol treatment led to the significant regulation of 65 genes, with the PDGF pathway being a major affected mechanism. nih.govresearchgate.net
While direct studies on the modulation of specific cellular pathways by this compound are not widely available, the known effects of the parent ethanol molecule on signaling cascades provide a framework for potential mechanisms of action for its derivatives. The addition of the dichlorophenyl group would be expected to alter the molecule's properties, such as lipophilicity and steric bulk, which could in turn influence its interaction with and modulation of cellular pathways. Further research is needed to elucidate the specific pathways affected by dichlorophenyl ethanol derivatives.
Pharmacodynamics and Pharmacokinetics of Related Compounds
In Vitro and In Vivo Pharmacological Characterization
The pharmacological properties of compounds containing the dichlorophenyl ethanol fragment have been characterized in both in vitro and in vivo settings. These studies are crucial for understanding the therapeutic potential and disposition of these molecules.
In vitro studies have been instrumental in determining the potency and selectivity of dichlorophenyl derivatives at their molecular targets. For instance, the D3 receptor antagonist N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide was found to inhibit quinpirole (B1680403) stimulation of mitogenesis in Chinese hamster ovary (CHO) cells transfected with human dopamine D3 receptors, with an EC50 value of 3.0 nM. acs.org Similarly, in vitro assays using human embryonic kidney (HEK293) cells expressing the human D1 receptor were used to characterize the potentiator activity of the D1 PAM, LY3154207. acs.org
In vivo studies have provided insights into the physiological effects of these compounds. For example, the D3 receptor antagonist SB-277011-A, which has a dichlorophenyl component, was shown to attenuate ethanol consumption in rats. nih.gov The D1 PAM LY3154207 demonstrated a distinct pharmacological profile in preclinical models, without the bell-shaped dose-response relationship or tachyphylaxis often seen with orthosteric agonists. acs.org Biodistribution studies in mice with a radiolabeled 1-(2,3-dichlorophenyl) analog showed brain uptake, with accumulation in areas expressing the dopamine D3 receptor. snmjournals.org
Table 3: In Vitro and In Vivo Pharmacological Data for Dichlorophenyl-Containing Compounds
| Compound | Assay Type | Model | Key Finding |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | In Vitro (Mitogenesis Assay) | CHO cells expressing hD3 receptors | EC50 = 3.0 nM acs.org |
| LY3154207 | In Vitro (cAMP accumulation) | HEK293 cells expressing hD1 receptors | Potentiator of dopamine response acs.org |
| SB-277011-A | In Vivo (Ethanol Consumption) | Rats | Attenuated ethanol consumption nih.gov |
| Radiolabeled 1-(2,3-dichlorophenyl) analog | In Vivo (Biodistribution) | Mice | 0.3% injected dose per gram in brain at 1 hour snmjournals.org |
Metabolite Identification and Metabolic Pathways (where Dichlorophenyl Ethanol is a fragment)
For more complex molecules containing a dichlorophenyl group, such as the antifungal drug ketoconazole (B1673606), metabolism is more extensive. Ketoconazole, which has a 2,4-dichlorophenyl moiety, is metabolized in the liver, and hydroxylation is one of the metabolic reactions it undergoes. nih.gov The major route of excretion for ketoconazole and its metabolites is through the bile into the intestinal tract. nih.gov
In the context of drug design, understanding metabolic pathways is crucial for improving the stability and pharmacokinetic profile of lead compounds. For instance, in the development of neurokinin-2 (NK2) antagonists, a metabolically vulnerable N-methylamide function was incorporated into a more stable lactam ring, resulting in increased stability in human liver microsome preparations. researchgate.net
While specific studies detailing the metabolites of compounds where this compound is a distinct fragment are limited, the general principles of drug metabolism suggest that it would likely undergo oxidation of the alcohol group and potential hydroxylation of the aromatic ring, followed by conjugation reactions to facilitate excretion. The presence of the chlorine atoms on the phenyl ring can influence the rate and sites of metabolism.
Future Research Directions and Emerging Applications
Development of Novel Dichlorophenyl Ethanol-Based Therapeutic Agents
The 1-(2,6-dichlorophenyl)ethanol scaffold is a valuable building block in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of various biologically active molecules. Future research is poised to expand upon its current applications, leading to the development of novel therapeutic agents with enhanced efficacy and selectivity.
One of the most significant areas of research lies in the synthesis of chiral alcohols, which are crucial intermediates for many pharmaceutical compounds. For instance, derivatives of dichlorophenyl ethanol (B145695) are key components in the synthesis of antifungal agents. The development of more efficient and stereoselective synthetic routes to these intermediates will continue to be a major focus.
A notable example of a complex therapeutic agent derived from a related dichlorophenyl structure is LY3154207, a potent and selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. While not directly synthesized from this compound, the 2-(2,6-dichlorophenyl)acetic acid moiety used in its synthesis highlights the importance of the dichlorophenyl scaffold in modulating biological targets. Future research could explore modifications of the this compound structure to create novel PAMs or other modulators for a variety of G-protein coupled receptors (GPCRs), which are implicated in a wide range of diseases.
The development of new therapeutic agents will likely involve the synthesis and screening of libraries of this compound derivatives. These libraries can be designed to probe the structure-activity relationships of various biological targets, leading to the identification of new lead compounds for drug discovery programs.
| Therapeutic Area | Target | Example Compound/Intermediate |
|---|---|---|
| Antifungal | Fungal enzymes | Chiral chloro-dichlorophenyl ethanol intermediates for azole antifungals |
| Neurological Disorders | Dopamine D1 Receptor | LY3154207 (related scaffold) |
Green Chemistry Approaches in Dichlorophenyl Ethanol Synthesis
The synthesis of this compound and its derivatives is an area where green chemistry principles can be increasingly applied to reduce environmental impact and improve efficiency. Traditional chemical synthesis methods often rely on harsh reagents and organic solvents. Future research will focus on developing more sustainable and environmentally friendly alternatives.
Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols. monash.edu The use of whole-cell microorganisms or isolated enzymes, such as alcohol dehydrogenases and ketoreductases, can provide high enantioselectivity under mild reaction conditions. monash.edu Research is ongoing to discover and engineer novel enzymes with improved activity and stability for the asymmetric reduction of prochiral ketones to produce enantiomerically pure this compound. researchgate.netnih.gov These biocatalytic methods often utilize water as a solvent and can be part of chemoenzymatic processes that combine the advantages of both chemical and biological transformations. researchgate.net
Another green chemistry approach involves the use of solvent-free or eco-friendly solvent systems. Research into mechanochemical synthesis, where reactions are induced by mechanical force rather than by dissolving the reactants, could offer a solvent-free route to this compound and its derivatives. Additionally, the use of benign solvents like ethanol or supercritical fluids is being explored to replace more hazardous organic solvents. bldpharm.com
| Strategy | Description | Potential Benefits |
|---|---|---|
| Biocatalysis | Use of enzymes or whole-cell microorganisms for asymmetric reduction. monash.edu | High enantioselectivity, mild reaction conditions, reduced waste. monash.edu |
| Solvent-Free/Benign Solvents | Employing mechanochemistry or environmentally friendly solvents like water or ethanol. bldpharm.com | Reduced use of hazardous solvents, lower environmental impact. |
| Catalyst Recycling | Immobilization of biocatalysts or use of heterogeneous catalysts. | Reduced catalyst waste, lower production costs. |
Advanced Material Science Applications of Dichlorophenyl Ethanol Scaffolds
While the primary applications of this compound have been in the pharmaceutical and fine chemical industries, its unique structure suggests potential for use in advanced material science. The presence of the dichlorophenyl group can impart specific properties, such as thermal stability, flame retardancy, and altered electronic characteristics, to polymers and other materials.
One area of exploration is the use of dichlorophenyl ethanol derivatives as monomers for the synthesis of specialty polymers. The incorporation of the dichlorophenyl moiety into a polymer backbone could enhance its thermal and chemical resistance. These polymers could find applications in high-performance plastics, coatings, and electronic materials.
A related application has been demonstrated with a polymer-supported (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol, which has been developed as a linker for solid-phase organic synthesis. nih.gov This indicates the utility of dichlorophenyl-containing alcohol structures in creating functionalized polymers. Future research could adapt the this compound scaffold for similar purposes, such as in the development of new polymer supports for catalysis or chromatography.
Furthermore, the chiral nature of this compound could be exploited in the creation of chiral stationary phases for enantioselective chromatography. The synthesis of polymers or silica-based materials functionalized with enantiomerically pure this compound could lead to new and efficient methods for the separation of racemic mixtures.
Interdisciplinary Research Integrating Dichlorophenyl Ethanol Chemistry and Biology
The future of research on this compound will increasingly rely on an interdisciplinary approach that integrates chemistry and biology. The development of new therapeutic agents, for example, requires a close collaboration between synthetic chemists, who design and prepare new molecules, and biologists, who evaluate their pharmacological and toxicological properties. nih.gov
Chemoenzymatic synthesis is a prime example of this interdisciplinary synergy, combining the precision of enzymatic catalysis with the versatility of chemical synthesis to create complex molecules. researchgate.netnih.gov The biological evaluation of compounds synthesized through these methods provides crucial feedback for the design of new and improved biocatalysts and synthetic routes.
Molecular modeling and computational chemistry are also becoming indispensable tools in this field. These techniques can be used to predict the binding of this compound derivatives to biological targets, guiding the design of more potent and selective molecules. Computational studies can also help in understanding the mechanisms of enzymatic reactions, aiding in the rational design of more efficient biocatalysts. nih.gov
The investigation of the metabolic pathways and potential environmental fate of this compound and its derivatives is another area that requires an interdisciplinary approach. This involves a combination of analytical chemistry, toxicology, and environmental microbiology to assess the potential risks and to develop strategies for bioremediation if necessary.
| Interdisciplinary Field | Contributing Disciplines | Research Focus |
|---|---|---|
| Medicinal Chemistry | Organic Chemistry, Pharmacology, Biochemistry | Design, synthesis, and evaluation of new therapeutic agents. |
| Chemoenzymatic Synthesis | Organic Chemistry, Enzymology, Molecular Biology | Development of sustainable and efficient synthetic routes to chiral compounds. researchgate.netnih.gov |
| Computational Chemistry | Chemistry, Biology, Computer Science | Molecular modeling, drug design, and enzyme engineering. nih.gov |
| Environmental Science | Analytical Chemistry, Toxicology, Microbiology | Assessment of metabolic fate and environmental impact. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,6-Dichlorophenyl)ethanol, and how do reaction conditions influence yield?
- Methodological Answer : A common method involves Claisen-Schmidt condensation, where 2,6-dichlorobenzaldehyde reacts with a ketone (e.g., 4-methoxyacetophenone) in ethanol with KOH as a catalyst. Stirring at room temperature for 4 hours yields the product, followed by recrystallization from ethanol for purification . Optimizing solvent polarity (e.g., ethanol vs. methanol) and catalyst concentration (e.g., 20% KOH) can improve yields. Monitoring reaction progress via TLC or NMR ensures completeness.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) confirms the three-dimensional configuration, while IR spectroscopy identifies functional groups (e.g., hydroxyl and aromatic C-Cl stretches). H NMR resolves proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm and ethanol protons at δ 4.8–5.2 ppm). HR-MS validates molecular weight (CHClO, MW 191.06 g/mol) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and treated by certified hazardous waste services to minimize environmental contamination. Ethanol-based recrystallization residues require neutralization before disposal .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculates bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO). Comparing theoretical UV-Vis spectra (e.g., λmax at 280 nm) with experimental data validates electronic transitions. Solvent effects (e.g., ethanol vs. DMSO) are modeled using polarizable continuum models (PCM) .
Q. What strategies address contradictory data in catalytic asymmetric synthesis of this compound?
- Methodological Answer : Discrepancies in enantiomeric excess (ee) may arise from catalyst choice (e.g., chiral Ru complexes vs. enzymes). Systematic screening of biocatalysts (e.g., alcohol dehydrogenases) under varied pH (6–8) and temperature (25–40°C) optimizes stereoselectivity. Kinetic resolution or chiral HPLC can isolate enantiomers for validation .
Q. How does structural modification of this compound enhance its bioactivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to improve antimicrobial potency. Thioether derivatives (e.g., 2-(methylthio)ethanone) increase lipophilicity, enhancing membrane penetration. SAR studies correlate substituent position (para vs. meta) with MIC values against Gram-positive bacteria .
Q. What environmental considerations are crucial for scaling up synthesis?
- Methodological Answer : Assess biodegradability via OECD 301 tests. Replace ethanol with greener solvents (e.g., cyclopentyl methyl ether) in Claisen-Schmidt reactions. Catalytic methods (e.g., biocatalysis) reduce heavy metal waste. LC-MS monitors trace residues in wastewater to comply with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
